1-Cyano-4-(trifluoromethyl)naphthalene
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Overview
Description
1-Cyano-4-(trifluoromethyl)naphthalene is an organic compound with the molecular formula C12H6F3N It is characterized by a naphthalene ring substituted with a cyano group at the 1-position and a trifluoromethyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyano-4-(trifluoromethyl)naphthalene can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, employing advanced catalytic systems and efficient separation techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Cyano-4-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products:
Oxidation: Naphthoquinones
Reduction: Amino derivatives
Substitution: Various substituted naphthalenes
Scientific Research Applications
1-Cyano-4-(trifluoromethyl)naphthalene has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is utilized in the production of advanced materials, including polymers and electronic components
Mechanism of Action
The mechanism by which 1-Cyano-4-(trifluoromethyl)naphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyano and trifluoromethyl groups play crucial roles in modulating the compound’s reactivity and binding affinity. These interactions can influence various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
- 1-Cyano-2-(trifluoromethyl)naphthalene
- 1-Cyano-3-(trifluoromethyl)naphthalene
- 1-Cyano-5-(trifluoromethyl)naphthalene
Comparison: 1-Cyano-4-(trifluoromethyl)naphthalene is unique due to the specific positioning of the cyano and trifluoromethyl groups on the naphthalene ring. This arrangement imparts distinct electronic and steric properties, influencing its reactivity and interactions compared to its isomers .
Properties
Molecular Formula |
C12H6F3N |
---|---|
Molecular Weight |
221.18 g/mol |
IUPAC Name |
4-(trifluoromethyl)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H6F3N/c13-12(14,15)11-6-5-8(7-16)9-3-1-2-4-10(9)11/h1-6H |
InChI Key |
UFXLUSPFYWVJJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2C(F)(F)F)C#N |
Origin of Product |
United States |
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